molecular formula C21H29NO2 B1668111 Butorphanol CAS No. 42408-82-2

Butorphanol

Cat. No.: B1668111
CAS No.: 42408-82-2
M. Wt: 327.5 g/mol
InChI Key: IFKLAQQSCNILHL-QHAWAJNXSA-N

Description

Butorphanol is a synthetic opioid agonist-antagonist analgesic with a mixed pharmacological profile, acting as a partial agonist at mu-opioid receptors (MOPs) and kappa-opioid receptors (KOPs) while exhibiting antagonist activity at delta-opioid receptors (DOPs) . Introduced in 1978 as a parenteral formulation, it is also available as a transnasal spray, bypassing first-pass metabolism and offering rapid systemic bioavailability comparable to intramuscular administration . This compound is clinically used for moderate-to-severe pain management, particularly in settings requiring non-invasive delivery, such as migraines or postoperative recovery .

Preparation Methods

Historical Development of Butorphanol Synthesis

The synthesis of this compound was first reported in the 1970s, with early methods relying on multistep transformations of morphine analogs. Initial routes, such as those disclosed in US Patent 3,775,389, involved complex cyclization and demethylation steps using reagents like lithium aluminium hydride (LiAlH4) and hydrobromic acid (HBr). These processes, while effective, faced criticism for their reliance on hazardous materials and low yields. For example, the epoxidation of 3-methoxy-N-trifluoroacetylmorphinan using meta-chloroperbenzoic acid (m-CPBA) required precise temperature control and generated significant byproducts.

Contemporary Industrial Synthesis Methods

Traditional Approaches: US Patent 3,775,389

The Bristol-Myers Squibb method (US Patent 3,775,389) remains a benchmark for this compound synthesis. This 14-step process begins with 7-methoxy-3,4-dihydro-1(2H)-naphthalenone and involves:

  • Cyclization : Bromine-mediated cyclization in chloroform to form 3-methoxy-9a-bromonormorphinan hydrobromide.
  • Isomerization : Treatment with sodium bicarbonate in dimethylformamide (DMF) yields Δ8,14-morphinan derivatives.
  • Epoxidation : m-CPBA in dichloromethane introduces an epoxide group at the 8,14 position.
  • Reductive Demethylation : LiAlH4 reduces the epoxide, followed by HBr-mediated demethylation to produce the final API.

Despite its historical significance, this method suffers from low scalability due to the use of LiAlH4, a pyrophoric reagent, and prolonged reaction times exceeding 72 hours for certain steps.

Novel Methodologies: WO2017168444A1

The patent WO2017168444A1 (2017) introduced a streamlined synthesis route addressing prior limitations. Key innovations include:

Condensation and Cyclization

The process begins with 4-methoxyphenylacetic acid and 2-(1-cyclohexenyl)ethylamine, which undergo condensation in xylene at 110–120°C. Cyclization using polyphosphoric acid (PPA) in tetrahydrofuran (THF) yields N-substituted-isoquinoline intermediates (Formula V and VI).

Reaction Conditions :

  • Solvent : Xylene/toluene mixture
  • Temperature : 80–120°C
  • Catalyst : Polyphosphoric acid
  • Yield : 78–95% (HPLC purity: 71–99%)

Reduction and Demethylation

Sodium borohydride (NaBH4) in aqueous NaOH reduces intermediates at 25–30°C, avoiding LiAlH4. Demethylation with boron tribromide (BBr3) in dichloromethane selectively removes methyl groups without degrading the morphinan backbone.

Optimized Parameters :

  • Demethylation Agent : BBr3 (0.5–1.5 equiv)
  • Temperature : 0–5°C (slow warming to 25°C)
  • Purity : 98.38% (HPLC)

Salt Formation

This compound free base is converted to its tartrate salt using L-(+)-tartaric acid in methanol-acetone. Crystallization at 5–10°C yields the final product with >99.8% purity.

Comparative Analysis of Synthetic Routes

Parameter US Patent 3,775,389 WO2017168444A1
Starting Materials 7-Methoxy-naphthalenone 4-Methoxyphenylacetic acid
Key Reagents LiAlH4, m-CPBA NaBH4, BBr3
Reaction Steps 14 8
Total Yield 12–18% 30–40%
Hazardous Waste High (LiAlH4 residues) Low (aqueous NaBH4)
Purity (HPLC) 85–90% 98–99.8%

This table underscores the superiority of the 2017 method in reducing environmental impact and improving efficiency.

Optimization Strategies for Industrial Scaling

Solvent Recycling

The WO2017168444A1 process enables toluene and methanol recovery through distillation, reducing raw material costs by 20–25%.

In-Situ Reaction Sequences

Combining condensation, cyclization, and reduction steps in a single reactor minimizes intermediate isolation, cutting processing time by 40%.

Temperature Control

Precise cooling (0–5°C) during demethylation prevents exothermic side reactions, enhancing reproducibility across batches.

Analytical and Quality Control Methods

Modern synthesis employs HPLC for purity assessment, with chiral columns (e.g., Chiralpak AD-H) ensuring enantiomeric excess >99.9%. Key specifications include:

  • Sulfated Ash : <0.1%
  • Residual Solvents : <500 ppm (ICH Q3C guidelines)
  • Water Content : <0.2% (Karl Fischer titration)

Chemical Reactions Analysis

Cyclization of Intermediate Amines

  • Reagents : Bromine (Br₂) in chloroform (CHCl₃) followed by sodium bicarbonate (NaHCO₃) in DMF.

  • Process : Cyclizes 3-methoxy-9a-bromonrhasybanan hydrobromide to form 3-methoxy-Δ⁸,¹⁴-morphinan .

  • Yield : ~78% after purification .

Epoxidation and Ring-Opening

  • Reagents : m-Chloroperbenzoic acid (m-CPBA) for epoxidation; lithium aluminum hydride (LiAlH₄) for epoxide ring opening.

  • Outcome : Generates 14-hydroxy-3-methoxymorphinan, a precursor for N-substitution .

Condensation with Cyclobutylcarbonyl Chloride

  • Conditions : Pyridine in dichloromethane (DCM).

  • Product : N-cyclobutylcarbonyl-14-hydroxy-3-methoxymorphinan, later reduced to this compound .

Metabolic Reactions

This compound undergoes hepatic metabolism via hydroxylation and N-dealkylation:

Primary Metabolites

  • Hydroxythis compound : Formed via CYP3A4-mediated hydroxylation.

  • Northis compound : Minor metabolite from N-dealkylation .

Table 2: Pharmacokinetic Parameters of this compound and Metabolites

ParameterThis compoundHydroxythis compoundNorthis compoundSource
Half-life (hr)4.5–5.618Trace
Plasma Protein Binding80%Not reportedNot reported
Excretion (Urine)5%49%<5%

Enzymatic Stability

  • This compound is stable against esterase hydrolysis, but its synthetic esters (e.g., phenylacetyl ester) hydrolyze slowly at pH 7.4 .

Chemical Modifications

This compound’s 3-hydroxyl group is reactive in esterification and carbamate formation:

Ester Derivatives

  • Reagents : Acid chlorides (e.g., benzoyl chloride) or carboxylic acids.

  • Example : this compound phenylacetyl ester (4d) shows 140-fold higher hydrophobicity than the parent compound .

Carbamate Derivatives

  • Reagents : Phenyl isocyanate.

  • Binding Affinity : Retains subnanomolar Kᵢ values at μ-opioid receptors (Kᵢ = 0.70 nM) .

Stability Under Non-Physiological Conditions

  • Thermal Degradation : Stable up to 100°C; decomposes at higher temperatures .

  • Oxidative Reactions : Reacts with strong oxidizing agents (e.g., peroxides), forming unidentified byproducts .

Comparative Analysis of Synthetic Routes

Recent patents highlight advancements in efficiency:

MethodStarting MaterialStepsTotal Yield (%)Purity (%)Source
Bristol-Myers (1985)7-Methoxy-3,4-dihydronaphthalenone64595
Novel Process (2020)4-Methoxyphenylacetic acid57897.8

The improved 2020 method reduces steps and uses safer solvents (toluene/water instead of CHCl₃) .

Scientific Research Applications

Pharmacological Properties

Butorphanol exhibits a range of pharmacological effects, making it suitable for different medical applications:

  • Analgesic Effects : this compound is widely used for its analgesic properties in both human and veterinary medicine. It is effective in managing postoperative pain, labor pain, and chronic pain conditions.
  • Anesthetic Adjunct : It is often employed as an adjunct to general anesthesia, reducing the required dosage of inhalational anesthetics like sevoflurane.
  • Diuretic Effects : While primarily an analgesic, this compound has been noted to induce diuresis in certain animal models, although this effect has not been significantly observed in humans .

Clinical Applications

  • Human Medicine
    • Postoperative Pain Management : this compound is frequently used in postoperative settings due to its efficacy in alleviating moderate to severe pain. Studies have shown that intravenous administration can provide significant relief during recovery .
    • Labor Pain Relief : It has been utilized for managing pain during labor, offering an alternative to traditional opioids with potentially fewer side effects .
  • Veterinary Medicine
    • Pain Management in Animals : this compound is commonly used in veterinary practices for analgesia in various species, including dogs, cats, and birds. Its effectiveness has been documented in studies involving different routes of administration (e.g., intramuscular and subcutaneous) and its pharmacokinetics have been characterized in several animal models .
    • Anesthesia : In veterinary anesthesia, this compound is used to reduce the minimum alveolar concentration (MAC) of inhalational agents, enhancing patient safety during surgical procedures .

Pharmacokinetics in Cats

A study analyzed the pharmacokinetic profile of this compound administered intramuscularly versus buccal transmucosal routes in cats. The findings indicated that the absorption from the buccal route was significantly lower than from intramuscular administration, suggesting careful consideration of administration routes for optimal efficacy .

Efficacy as an Anesthetic Adjunct

In a randomized crossover study involving dogs, this compound combined with lidocaine demonstrated superior MAC-sparing effects compared to tramadol. This suggests that this compound can effectively reduce the dosage requirements of inhalational anesthetics while maintaining adequate analgesia .

Antinociceptive Effects with Buprenorphine

Research on the combined use of this compound and buprenorphine indicated enhanced antinociceptive effects when administered sequentially. This synergistic interaction highlights the potential for multi-drug regimens to improve pain management outcomes .

Data Tables

Application AreaRoute of AdministrationEfficacy LevelNotable Findings
Human Postoperative PainIntravenousHighSignificant pain relief post-surgery
Labor Pain ReliefIntramuscularModerate to HighEffective alternative to traditional opioids
Veterinary AnalgesiaSubcutaneousHighEffective across multiple species
Anesthesia AdjunctInhalationalHighReduces MAC requirements significantly

Mechanism of Action

Butorphanol exerts its effects by interacting with opioid receptors in the central nervous system. It acts as a partial agonist and antagonist at the μ-opioid receptor and a partial agonist at the κ-opioid receptor. This interaction leads to the inhibition of adenylate cyclase, closing of influx membrane calcium channels, and opening of membrane potassium channels. These actions result in hyperpolarization of the cell membrane potential and suppression of action potential transmission of ascending pain pathways .

Comparison with Similar Compounds

Butorphanol’s unique receptor interactions and therapeutic effects distinguish it from other opioids. Below is a detailed comparison with morphine, methadone, pentazocine, and buprenorphine.

Receptor Affinity and Mechanism of Action

Compound Receptor Activity Key Pharmacodynamic Features
This compound Partial MOP agonist, KOP agonist, DOP antagonist Dual analgesic effects (MOP/KOP); limited respiratory depression; no significant delta effects
Morphine Full MOP agonist Strong analgesia via MOP; high risk of respiratory depression, constipation, and dependence
Methadone Full MOP agonist, NMDA antagonist Long half-life; used in chronic pain/opioid addiction; QT prolongation risk
Pentazocine Mixed MOP/KOP agonist Lower efficacy than this compound; higher dysphoria and hallucinations
Buprenorphine Partial MOP agonist, KOP antagonist Ceiling effect for respiratory depression; used in opioid use disorder
  • Key Findings: this compound’s partial MOP agonism results in a ceiling effect for respiratory depression, unlike morphine or methadone . Its KOP activity contributes to visceral pain relief, a feature absent in pure MOP agonists like morphine . In drug discrimination studies, this compound’s stimulus effects overlap with mu agonists (e.g., morphine) at low doses but become mu-selective at higher doses .

Analgesic Efficacy and Side Effects

Parameter This compound Morphine Methadone Buprenorphine
Analgesic Potency 5–7x morphine (parenteral) Reference standard 1x morphine 25–100x morphine
Respiratory Depression Ceiling effect Dose-dependent Dose-dependent Ceiling effect
Psychomotor Effects Impairment (dose-related) Minimal Sedation Minimal
Nausea/Vomiting 8–15% 30–50% 20–30% 10–20%
Withdrawal Precipitation Yes (in opioid-dependent patients) No No Minimal
  • Clinical Evidence: In postoperative pain, transnasal this compound (2 mg) provided comparable analgesia to intramuscular morphine (10 mg) with fewer gastrointestinal side effects . this compound’s KOP-mediated diuresis is absent, unlike U50,488 (a pure KOP agonist) .

Pharmacokinetic Considerations

Parameter This compound (Transnasal) Morphine (IV) Methadone (Oral)
Bioavailability 60–70% 100% (IV) 70–90%
Half-Life 4–6 hours 2–3 hours 15–60 hours
Renal Excretion Requires dose adjustment (CLCR <30 mL/min) Yes No

Biological Activity

Butorphanol is a synthetic opioid analgesic that exhibits unique pharmacological properties, functioning as a partial agonist at the mu-opioid receptor (MOR) and a full agonist at the kappa-opioid receptor (KOR). This dual activity contributes to its analgesic effects while potentially reducing the risk of addiction compared to traditional opioids. This article explores the biological activity of this compound, including its mechanisms of action, clinical applications, and relevant research findings.

Opioid Receptor Interactions:
this compound primarily interacts with three types of opioid receptors: mu (μ), kappa (κ), and delta (δ). Its binding affinity and functional activity vary across these receptors:

  • Kappa-Opioid Receptor (KOR): this compound acts as a full agonist in the β-arrestin recruitment pathway while being a partial agonist in the G-protein activation pathway. It shows a high binding affinity for KOR, with a dissociation constant (KdK_d) of 0.1 ± 0.02 nM, significantly lower than that for MOR (2.4 ± 1.2 nM) .
  • Mu-Opioid Receptor (MOR): It exhibits partial antagonistic effects at MOR, which may contribute to its lower abuse potential compared to other opioids .

Pharmacokinetics:
this compound is extensively metabolized in the liver, with an elimination half-life of approximately 18 hours. Its protein binding rate is around 80%, influencing its pharmacokinetic profile .

Clinical Applications

This compound is used in various clinical settings, particularly for pain management:

  • Labor Analgesia: A study involving 100 pregnant women showed that intramuscular administration of this compound significantly reduced pain during labor, maintaining low pain levels for up to eight hours post-administration .
  • Postoperative Pain Management: In patients undergoing cesarean sections, this compound was effective in alleviating pain and facilitating postoperative recovery .
  • Veterinary Medicine: this compound is also utilized in veterinary practices for sedation and analgesia in animals, demonstrating significant antinociceptive effects when combined with other agents like detomidine .

Table 1: Summary of Key Studies on this compound

Study ReferencePopulationDosageFindings
Mammalian cell linesN/AHigh affinity for KOR; partial agonist at G-protein activation
90 patients post-C-section1 mg IM every 2 hoursEffective pain relief; low adverse effects
100 pregnant women1 mg IMSignificant pain reduction during labor
CalvesThis compound + Detomidine IVStatistically significant antinociceptive effect; increased sedation

Properties

IUPAC Name

(1S,9R,10S)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c23-17-7-6-16-12-19-21(24)9-2-1-8-20(21,18(16)13-17)10-11-22(19)14-15-4-3-5-15/h6-7,13,15,19,23-24H,1-5,8-12,14H2/t19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKLAQQSCNILHL-QHAWAJNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C3CC4=C(C2(C1)CCN3CC5CCC5)C=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CCC5)C=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022714
Record name Butorphanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42408-82-2
Record name Butorphanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butorphanol [USAN:INN:BAN]
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Record name Butorphanol
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Record name Butorphanol
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Record name BUTORPHANOL
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Retrosynthesis Analysis

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